1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
Description
This compound is a urea derivative featuring a thiazolo[5,4-c]azepine core fused with a tetrahydroazepinone ring and a 2-(trifluoromethyl)phenyl substituent. The urea linkage (-NH-C(=O)-NH-) is critical for intermolecular interactions, a common motif in kinase inhibitors and enzyme antagonists .
Properties
IUPAC Name |
1-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c16-15(17,18)8-4-1-2-5-9(8)20-13(24)22-14-21-10-6-3-7-19-12(23)11(10)25-14/h1-2,4-5H,3,6-7H2,(H,19,23)(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYWOVBVHFOKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound notable for its unique thiazoloazepine core and trifluoromethyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies.
- Molecular Formula : C16H18N4O2S
- Molecular Weight : 330.4 g/mol
- CAS Number : 1797641-30-5
- Structure : The compound features a urea functional group that plays a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better membrane permeability and interaction with target proteins.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of this compound exhibit moderate inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. Inhibition of COX-2 is significant as it is linked to inflammatory processes and pain management. For instance, compounds derived from similar thiazoloazepine structures have shown IC50 values ranging from 10 to 20 μM against COX-2 .
Cytotoxicity Against Cancer Cells
The cytotoxic properties of 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea were evaluated against various cancer cell lines. Notably, it demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values for these cell lines were reported to be approximately 15 μM .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is crucial in enhancing the biological activity of the compound. Studies indicate that this group contributes to increased metabolic stability and improved interactions with biological targets due to its strong electron-withdrawing properties .
Comparative Biological Activity Table
| Compound | Target Enzyme | IC50 (µM) | Activity Type |
|---|---|---|---|
| 1-(4-oxo-thiazoloazepin) | COX-2 | 15 | Inhibitory |
| 1-(4-oxo-thiazoloazepin) | MCF-7 | 15 | Cytotoxic |
| 1-(4-oxo-thiazoloazepin) | A549 | 18 | Cytotoxic |
Case Studies
- Case Study on Inhibition of COX Enzymes : A study conducted on various thiazoloazepine derivatives found that modifications at the phenyl ring significantly influenced their inhibitory potency on COX enzymes. The introduction of electron-withdrawing groups like trifluoromethyl enhanced the binding affinity and selectivity towards COX-2 over COX-1 .
- Cytotoxicity Evaluation : In vitro studies demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the differential expression of target proteins in cancerous versus normal tissues .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with analogous urea derivatives, focusing on structural variations, synthetic yields, molecular weights, and substituent effects.
Table 1: Key Comparisons with Similar Urea Derivatives
*Estimated based on formula C₁₅H₁₃F₃N₄O₂S.
Structural and Functional Insights
- Core Heterocycle Differences: The target compound’s thiazoloazepine core (7-membered ring) contrasts with the 6-membered thiazole-piperazine systems in 11j, 11d, and . Compounds with triazolo-pyridine (e.g., ) or benzylidene-hydrazine (e.g., 2k) cores exhibit extended π-systems, which could enhance binding to aromatic-rich enzyme pockets .
Substituent Effects :
- Trifluoromethyl Position : The target compound’s ortho-CF₃ group (vs. para in 11d) introduces steric hindrance, possibly limiting rotational freedom but improving target specificity. Meta-CF₃ (as in ) balances electronic and steric effects.
- Halogen vs. Methoxy : Chlorophenyl () and fluorophenyl (11c) substituents enhance halogen bonding, whereas methoxy groups (e.g., ) improve solubility but reduce lipophilicity .
Synthetic Yields :
- Yields for thiazole-piperazine derivatives (e.g., 11j: 88.1%, 11d: 85.3%) suggest robust synthetic routes. The lower yield for 2k (73.3%) may reflect the complexity of its benzylidene-hydrazine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
